

2,3,5-Trifluorobenzyl bromide chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3,5-Trifluorobenzyl bromide*

Cat. No.: B1304620

[Get Quote](#)

An In-depth Technical Guide to 2,3,5-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluorobenzyl bromide is a halogenated aromatic compound with the chemical formula $C_7H_4BrF_3$. As a trifluorinated benzyl bromide derivative, it holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. This guide provides a comprehensive overview of the chemical structure, CAS number, and available technical data for **2,3,5-Trifluorobenzyl bromide**, alongside a discussion of its potential applications in research and development.

Chemical Structure and Identification

The chemical structure of **2,3,5-Trifluorobenzyl bromide** consists of a benzene ring substituted with three fluorine atoms at the 2, 3, and 5 positions, and a bromomethyl group at the 1 position.

CAS Number: 226717-83-5

Physicochemical Properties

Quantitative data for **2,3,5-Trifluorobenzyl bromide** is not extensively reported in publicly available literature. However, for comparative purposes, the properties of its isomers, 2,3,4-Trifluorobenzyl bromide and 2,4,5-Trifluorobenzyl bromide, are summarized below. It is anticipated that the properties of **2,3,5-Trifluorobenzyl bromide** would be within a similar range.

Property	2,3,5-Trifluorobenzyl Bromide	2,3,4-Trifluorobenzyl Bromide	2,4,5-Trifluorobenzyl Bromide
Molecular Formula	C ₇ H ₄ BrF ₃	C ₇ H ₄ BrF ₃	C ₇ H ₄ BrF ₃
Molecular Weight	225.01 g/mol	225.01 g/mol	225.01 g/mol
Appearance	-	-	Colorless to light yellow clear liquid[1]
Melting Point	-	-	10 - 13 °C[1]
Boiling Point	-	-	-
Density	-	1.710 g/mL at 25 °C[2]	1.71 g/mL[1]
Refractive Index	-	n _{20/D} 1.5070[2]	n _{20/D} 1.51[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2,3,5-Trifluorobenzyl bromide** is not readily available in the cited literature, a general and plausible method can be inferred from the synthesis of its isomers and other related benzyl bromides. A common approach involves the radical bromination of the corresponding trifluorotoluene.

General Experimental Protocol: Radical Bromination of 2,3,5-Trifluorotoluene

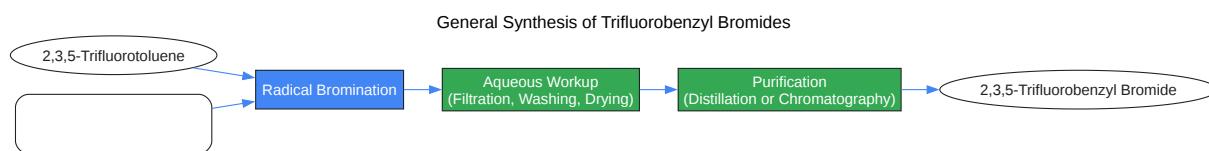
This protocol is a representative example for the synthesis of trifluorobenzyl bromides and should be adapted and optimized for the specific synthesis of the 2,3,5-isomer.

Materials:

- 2,3,5-Trifluorotoluene
- N-Bromosuccinimide (NBS)
- Radical initiator (e.g., benzoyl peroxide or AIBN)
- Anhydrous solvent (e.g., carbon tetrachloride or cyclohexane)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5-trifluorotoluene and the anhydrous solvent under an inert atmosphere.
- Add N-Bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of the radical initiator to the flask.
- Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC). The reaction is typically initiated by light or heat.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude **2,3,5-Trifluorobenzyl bromide**.
- Purify the product by vacuum distillation or column chromatography on silica gel.


Applications in Drug Development and Research

Fluorinated benzyl bromides are valuable reagents in medicinal chemistry for the introduction of fluorinated phenyl moieties into drug candidates.^[3] This can lead to improved pharmacological properties. While specific applications for **2,3,5-Trifluorobenzyl bromide** are not well-documented, its isomers are used in the synthesis of various biologically active compounds. It can be inferred that **2,3,5-Trifluorobenzyl bromide** would serve as a versatile intermediate in the following areas:

- Scaffold Synthesis: As a reactive building block for the synthesis of complex molecular scaffolds.
- Linker Chemistry: For the attachment of the trifluorobenzyl group to other molecules of interest.
- Structure-Activity Relationship (SAR) Studies: To probe the effect of the 2,3,5-trifluorophenyl group on the biological activity of a compound series.

Logical Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis of trifluorobenzyl bromides from the corresponding trifluorotoluene, a common and effective synthetic route.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **2,3,5-Trifluorobenzyl bromide**.

Conclusion

2,3,5-Trifluorobenzyl bromide is a chemical intermediate with potential for application in various fields of chemical research, particularly in the synthesis of novel compounds for drug discovery. While specific data for this isomer is limited, its structural similarity to other well-studied trifluorobenzyl bromides suggests its utility as a valuable synthetic building block. Further research into the synthesis, properties, and applications of **2,3,5-Trifluorobenzyl bromide** is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,3,4-Trifluorobenzyl bromide 97 157911-55-2 [sigmaaldrich.com]
- 3. kaibangchem.com [kaibangchem.com]
- To cite this document: BenchChem. [2,3,5-Trifluorobenzyl bromide chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1304620#2-3-5-trifluorobenzyl-bromide-chemical-structure-and-cas-number\]](https://www.benchchem.com/product/b1304620#2-3-5-trifluorobenzyl-bromide-chemical-structure-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com